Cas no 1261619-98-0 (3-Bromo-5-(bromomethyl)benzoyl chloride)

3-Bromo-5-(bromomethyl)benzoyl chloride is a versatile brominated aromatic compound featuring both a reactive benzoyl chloride group and a bromomethyl substituent. This dual functionality makes it a valuable intermediate in organic synthesis, particularly for introducing brominated aromatic moieties into target molecules. The benzoyl chloride group enables facile acylation reactions, while the bromomethyl side chain offers further derivatization potential through nucleophilic substitution. Its high reactivity and well-defined structure make it suitable for applications in pharmaceuticals, agrochemicals, and advanced material synthesis. The compound is typically handled under inert conditions due to its moisture sensitivity, ensuring optimal stability and performance in synthetic workflows.
3-Bromo-5-(bromomethyl)benzoyl chloride structure
1261619-98-0 structure
商品名:3-Bromo-5-(bromomethyl)benzoyl chloride
CAS番号:1261619-98-0
MF:C8H5Br2ClO
メガワット:312.385699987412
CID:4982423

3-Bromo-5-(bromomethyl)benzoyl chloride 化学的及び物理的性質

名前と識別子

    • 3-Bromo-5-(bromomethyl)benzoyl chloride
    • インチ: 1S/C8H5Br2ClO/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3H,4H2
    • InChIKey: JNQHBHRCRJALHI-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(=O)Cl)C=C(CBr)C=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • トポロジー分子極性表面積: 17.1
  • 疎水性パラメータ計算基準値(XlogP): 3.7

3-Bromo-5-(bromomethyl)benzoyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013009705-1g
3-Bromo-5-(bromomethyl)benzoyl chloride
1261619-98-0 97%
1g
$1564.50 2023-09-03

3-Bromo-5-(bromomethyl)benzoyl chloride 関連文献

Related Articles

3-Bromo-5-(bromomethyl)benzoyl chlorideに関する追加情報

3-Bromo-5-(bromomethyl)benzoyl Chloride: A Comprehensive Overview

3-Bromo-5-(bromomethyl)benzoyl chloride, also known by its CAS number CAS No. 1261619-98-0, is a highly reactive organic compound with significant applications in the fields of organic synthesis, pharmaceutical chemistry, and materials science. This compound is characterized by its brominated aromatic structure, which imparts unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules and advanced materials.

The molecular structure of 3-Bromo-5-(bromomethyl)benzoyl chloride consists of a benzene ring substituted with bromine atoms at positions 3 and 5, along with a chloroformyl group (-COCl) attached to position 3. The presence of multiple bromine atoms and the electrophilic acyl chloride group makes this compound highly versatile in various chemical reactions. Recent studies have highlighted its role as a key intermediate in the synthesis of heterocyclic compounds, which are widely used in drug discovery and agrochemicals.

One of the most notable applications of 3-Bromo-5-(bromomethyl)benzoyl chloride is in the field of medicinal chemistry. Researchers have utilized this compound to synthesize bioactive molecules targeting various diseases, including cancer and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-proliferative activity against several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

In addition to its role in drug discovery, 3-Bromo-5-(bromomethyl)benzoyl chloride has found applications in materials science. Its ability to undergo nucleophilic acyl substitution reactions has been exploited to develop novel polymeric materials with enhanced thermal stability and mechanical properties. A recent advancement reported in Polymer Chemistry highlights the use of this compound as a building block for synthesizing high-performance polymers suitable for use in extreme environmental conditions.

The synthesis of 3-Bromo-5-(bromomethyl)benzoyl chloride typically involves multi-step organic reactions, including bromination, oxidation, and acylation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For example, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.

In terms of safety considerations, handling 3-Bromo-5-(bromomethyl)benzoyl chloride requires appropriate precautions due to its reactive nature. It is essential to work under inert atmospheres and use protective equipment to minimize exposure risks. Despite these considerations, the compound's benefits far outweigh its handling challenges when used responsibly within controlled environments.

The future outlook for 3-Bromo-5-(bromomethyl)benzoyl chloride is promising, with ongoing research exploring its potential in emerging fields such as green chemistry and sustainable materials development. As scientists continue to uncover new synthetic pathways and applications for this compound, it is likely to play an increasingly important role in advancing both academic research and industrial innovations.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd